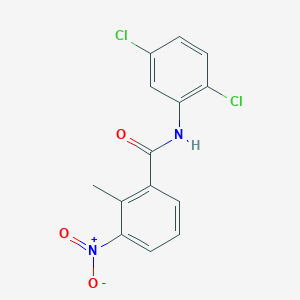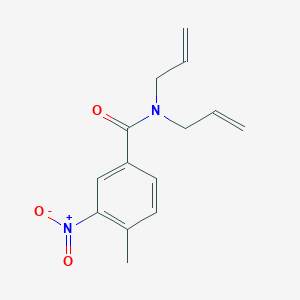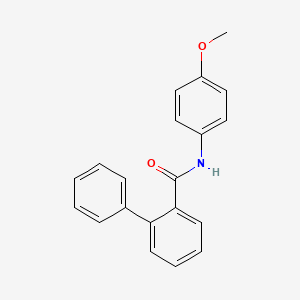
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea, also known as CDB-4022, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of urea derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea is not yet fully understood. However, it has been suggested that it may act by inhibiting certain enzymes or proteins involved in cancer cell growth, neuroprotection, and inflammation.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to reduce inflammation in various animal models, leading to potential anti-inflammatory effects.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, it has been extensively studied and has shown promising results in various scientific research studies. However, one limitation of using N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea in lab experiments is that its mechanism of action is not yet fully understood, and further research is needed to elucidate its exact mode of action.
将来の方向性
There are several future directions for the study of N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea. One potential direction is to further investigate its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory effects. Additionally, further research is needed to elucidate its exact mechanism of action and to identify potential drug targets. Furthermore, the development of more efficient synthesis methods for N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea may lead to its increased availability and potential use in future scientific research studies.
合成法
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea can be synthesized using various methods, including the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carbonyl chloride in the presence of a base. The compound can also be synthesized using other methods such as the reaction of 2-chloroaniline and 1,2-dimethyl-1H-benzimidazole-5-carboxylic acid followed by the conversion of the resulting acid to the corresponding acid chloride.
科学的研究の応用
N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been studied for its potential applications in various scientific research areas, including cancer research, neuroprotection, and anti-inflammatory effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment. Additionally, N-(2-chlorophenyl)-N'-(1,2-dimethyl-1H-benzimidazol-5-yl)urea has been found to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. It has also been shown to have anti-inflammatory effects, reducing inflammation in various animal models.
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-10-18-14-9-11(7-8-15(14)21(10)2)19-16(22)20-13-6-4-3-5-12(13)17/h3-9H,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIRPAXHFBBVHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804382 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-(1,2-dimethylbenzimidazol-5-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-methylphenyl)thio]-N-(3-nitrophenyl)propanamide](/img/structure/B5728951.png)
![3-allyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5728960.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5728973.png)


![methyl [7-(acetyloxy)-6-chloro-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5728995.png)

![2,6-dimethoxy-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B5729008.png)

![N'-(2-chloro-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5729031.png)
![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)